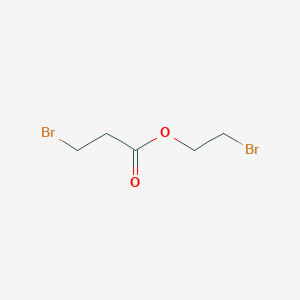
2-Bromoethyl 3-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethyl 3-bromopropanoate is an organobromine compound with the molecular formula C5H8Br2O2. It is a colorless liquid that is commonly used in organic synthesis due to its reactivity and versatility. This compound contains both an ester group and two bromine atoms, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification of 3-bromopropionic acid: One common method to prepare 2-Bromoethyl 3-bromopropanoate is through the esterification of 3-bromopropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydrobromination of ethyl acrylate: Another method involves the hydrobromination of ethyl acrylate, which proceeds in an anti-Markovnikov manner.
Industrial Production Methods: Industrial production typically involves large-scale esterification processes, where 3-bromopropionic acid is reacted with ethanol under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The bromine atoms in 2-Bromoethyl 3-bromopropanoate can be replaced by various nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Conditions typically involve the use of strong bases such as sodium ethoxide in ethanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as ethers or amines.
Elimination Reactions: The major product is typically an alkene.
Aplicaciones Científicas De Investigación
2-Bromoethyl 3-bromopropanoate is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromoethyl 3-bromopropanoate involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic applications, including polymerization and the formation of complex organic molecules .
Comparación Con Compuestos Similares
Ethyl 2-bromopropanoate: Similar in structure but with the bromine atom on the second carbon instead of the third.
Ethyl 3-bromopropionate: Another similar compound with a slightly different ester group.
Uniqueness: 2-Bromoethyl 3-bromopropanoate is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its dual bromine atoms make it particularly useful in polymerization reactions and the synthesis of complex organic molecules .
Propiedades
Número CAS |
4823-45-4 |
|---|---|
Fórmula molecular |
C5H8Br2O2 |
Peso molecular |
259.92 g/mol |
Nombre IUPAC |
2-bromoethyl 3-bromopropanoate |
InChI |
InChI=1S/C5H8Br2O2/c6-2-1-5(8)9-4-3-7/h1-4H2 |
Clave InChI |
KSSXIUMIROMKKE-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)C(=O)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















